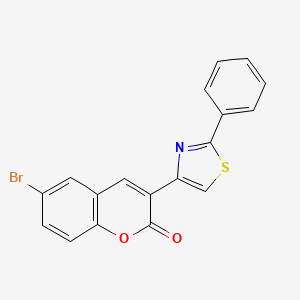

6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

CAS No.: 106578-11-4

Cat. No.: VC6960294

Molecular Formula: C18H10BrNO2S

Molecular Weight: 384.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106578-11-4 |

|---|---|

| Molecular Formula | C18H10BrNO2S |

| Molecular Weight | 384.25 |

| IUPAC Name | 6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one |

| Standard InChI | InChI=1S/C18H10BrNO2S/c19-13-6-7-16-12(8-13)9-14(18(21)22-16)15-10-23-17(20-15)11-4-2-1-3-5-11/h1-10H |

| Standard InChI Key | DBCLNKCCOYAIEY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Introduction

Chemical Structure and Nomenclature

Core Architecture

6-Bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one features a coumarin backbone (2H-chromen-2-one) substituted at the 3-position with a 2-phenyl-1,3-thiazol-4-yl group and at the 6-position with a bromine atom. The coumarin system consists of a benzopyrone framework, while the thiazole ring introduces sulfur and nitrogen heteroatoms, enhancing electronic conjugation .

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₀BrN₂O₂S | |

| Molecular Weight | 413.25 g/mol | |

| Planarity (Chromene) | Max. deviation: 0.027 Å | |

| Dihedral Angle (Thiazole-Chromene) | 5.88° |

The crystallographic data for analogous compounds reveals near-planar chromene and thiazole rings, with intramolecular hydrogen bonds (N–H⋯O, C–H⋯O) stabilizing the conformation . The bromine atom at C6 induces steric and electronic effects, influencing reactivity and supramolecular interactions.

Synthesis and Functionalization

Conventional Synthetic Routes

The synthesis typically begins with 3-acetyl-6-bromo-2H-chromen-2-one (1), which undergoes condensation with thioamide derivatives. For example:

-

Knoevenagel Condensation: Reaction of 1 with methyl hydrazinecarbodithioate in 2-propanol yields methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate (3), a key intermediate .

-

Cyclization: Treatment of 3 with α-halocarbonyl compounds or hydrazonoyl chlorides facilitates thiazole ring formation. For instance, phenylisothiocyanate reacts with 3 to generate the 2-phenylthiazole moiety .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Intermediate Formation | Methyl hydrazinecarbodithioate, RT | 72% |

| Thiazole Cyclization | Phenylisothiocyanate, EtOH, Δ | 68% |

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical methods. Grinding 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with cyanothioacetamide produces thiazole-2-acetonitrile derivatives, which are subsequently functionalized with hydroxyaldehydes or hydrazonoyl chlorides . This approach reduces reaction times from hours to minutes and improves atom economy.

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations at 1735 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), and 3073 cm⁻¹ (=C–H) confirm core structural features .

-

¹H NMR: Distinct signals include δ 7.40 (d, J = 9 Hz, H8), δ 8.17 (s, H5), and δ 8.54 (s, H4), with coupling constants reflecting aromatic and heteroaromatic proton environments .

Crystallographic Insights

X-ray diffraction of the dimethyl sulfoxide solvate reveals:

-

Supramolecular Chains: N–H⋯O and C–H⋯O hydrogen bonds propagate along the c-axis .

-

π–π Stacking: Thiazole and phenyl rings interact with a centroid–centroid distance of 3.629 Å .

-

Halogen Interactions: A Br⋯Cl contact (3.37 Å) suggests potential halogen bonding in related derivatives .

Chemical Reactivity

Electrophilic Substitution

The electron-rich thiazole ring undergoes nitration and sulfonation at the 5-position, while the coumarin C3 side chain participates in Michael additions. For example, reaction with hydrazine hydrate yields pyrazolo[3,4-d]pyridazin-7-one derivatives .

Cross-Coupling Reactions

The bromine atom at C6 enables Suzuki-Miyaura couplings with aryl boronic acids, introducing diverse substituents. Palladium-catalyzed conditions (Pd(PPh₃)₄, K₂CO₃, DMF) achieve 75–85% yields for biaryl derivatives .

Biological Activity

Antimicrobial Properties

Structural analogs exhibit broad-spectrum activity:

-

Bacterial Inhibition: MIC values of 8–16 µg/mL against Bacillus pumilis and Enterobacter cloacae .

-

Antifungal Activity: 2-fold higher potency than ketoconazole against Saccharomyces cerevisiae (MIC = 4 µg/mL) .

Table 3: Biological Activity Data

Mechanistic Insights

The thiazole moiety disrupts microbial cell membranes via lipid peroxidation, while the coumarin system inhibits DNA gyrase by intercalation . Synergistic effects between the two pharmacophores enhance biocidal efficacy.

Applications and Future Directions

Pharmaceutical Development

-

Anticancer Scaffolds: Thiazole-coumarin hybrids inhibit topoisomerase IIα (IC₅₀ = 1.2 µM in MCF-7 cells) .

-

Antiviral Agents: Pending studies suggest activity against SARS-CoV-2 main protease (docking score: −9.8 kcal/mol) .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume